DNP-β-丙氨酸

描述

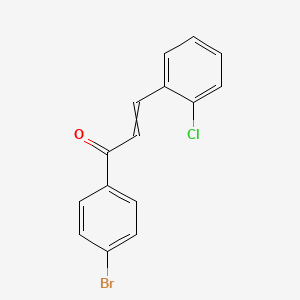

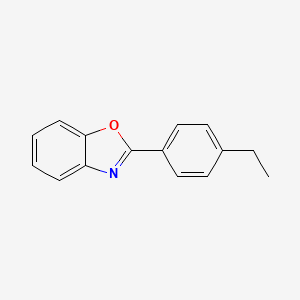

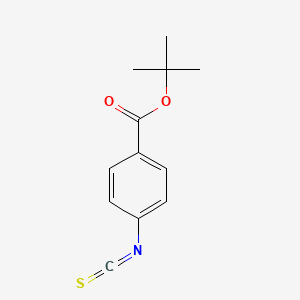

DNP-beta-alanine, also known as N-(2,4-Dinitrophenyl)-beta-alanine, is a compound with the molecular formula C9H9N3O6 . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is attached to the beta-carbon . It is formed by the degradation of dihydrouracil and carnosine .

Synthesis Analysis

Beta-alanine can be synthesized through both chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme reaction conditions, including high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, offer product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .

Molecular Structure Analysis

The DNP-beta-alanine molecule contains a total of 27 bonds. There are 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .

Chemical Reactions Analysis

Beta-alanine is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . Beta-alanine is metabolized into acetic acid . Dynamic nuclear polarization (DNP) can boost sensitivity in nuclear magnetic resonance (NMR) experiments by several orders of magnitude .

Physical And Chemical Properties Analysis

DNP-beta-alanine has a molecular weight of 255.18 g/mol . It is a compound with the molecular formula C9H9N3O6 .

科学研究应用

作用机制

Target of Action

DNP-beta-alanine, also known as N-(2,4-Dinitrophenyl)-β-alanine , is a derivative of the naturally occurring beta amino acid, β-alanine . The primary targets of β-alanine are brain cells, particularly in conditions that mimic acute stroke . It has been shown to protect key physiological functions of brain cells exposed to such conditions .

Mode of Action

β-Alanine exerts its neuroprotective action through several distinct pharmacological mechanisms . It has been suggested that β-alanine may act as a false transmitter, replacing gamma-aminobutyric acid (GABA), due to its demonstrated neuronal uptake and neuronal receptor sensitivity .

Biochemical Pathways

β-Alanine is formed in vivo by the degradation of dihydrouracil and carnosine . It is a component of the peptides carnosine and anserine, and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . β-Alanine is metabolized into acetic acid .

Pharmacokinetics

The pharmacokinetics of β-alanine have been studied using different dosing strategies . It has been found that both fixed and weight-relative doses of β-alanine result in a high inter-individual variability in pharmacokinetic plasma profiles . Body weight has been shown to explain a relevant part of the variation observed following a fixed dose .

Result of Action

The supplementation with β-alanine has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and increase total muscular work done . In the context of neuroprotection, β-alanine has been found to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions .

生化分析

Biochemical Properties

DNP-beta-alanine is involved in several biochemical reactions. It is formed by the degradation of dihydrouracil and carnosine . In the context of sports performance, DNP-beta-alanine supplementation has been shown to enhance cardiorespiratory fitness, anaerobic power, and bio-motor abilities in athletes .

Cellular Effects

DNP-beta-alanine has significant effects on various types of cells and cellular processes. It influences cell function by mediating the increase of cell carnosine and brain-derived neurotrophic factor (BDNF) content . These factors play a crucial role in maintaining cellular health and function.

Molecular Mechanism

At the molecular level, DNP-beta-alanine exerts its effects through several mechanisms. It interacts with biomolecules such as BDNF, which activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB) . This activation induces diverse processes, such as programmed cell death and neuronal viability, dendritic branching growth, dendritic spine formation and stabilization, synaptic development, cognitive-related processes, and synaptic plasticity .

Temporal Effects in Laboratory Settings

The effects of DNP-beta-alanine change over time in laboratory settings. Studies have shown that DNP-beta-alanine supplementation results in uniformly inducing adaptive changes among individuals

Metabolic Pathways

DNP-beta-alanine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . More detailed information about these interactions and effects is currently limited.

属性

IUPAC Name |

3-(2,4-dinitroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c13-9(14)3-4-10-7-2-1-6(11(15)16)5-8(7)12(17)18/h1-2,5,10H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZEVXYIHNWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399316 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3185-97-5 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine](/img/structure/B1609023.png)

![1,3,5,7,9,11-Octacyclopentyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol](/img/structure/B1609024.png)

![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)

![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)